molecular formula C21H43NO2 B14482492 N-Octadecyl-L-alanine CAS No. 65559-69-5

N-Octadecyl-L-alanine

Cat. No.: B14482492
CAS No.: 65559-69-5
M. Wt: 341.6 g/mol
InChI Key: UQTBADOQMIRHSO-FQEVSTJZSA-N
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Description

N-Octadecyl-L-alanine is a derivative of the amino acid alanine, where the amino group is substituted with an octadecyl group. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Octadecyl-L-alanine can be synthesized through the reaction of L-alanine with octadecylamine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-alanine and the amino group of octadecylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Octadecyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Octadecyl-L-alanine has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex molecules.

    Biology: The compound is studied for its role in cell membrane interactions and protein folding.

    Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: This compound is used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-Octadecyl-L-alanine involves its interaction with biological membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Octadecyl-L-alanine is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in surfactants and drug delivery systems .

Properties

CAS No.

65559-69-5

Molecular Formula

C21H43NO2

Molecular Weight

341.6 g/mol

IUPAC Name

(2S)-2-(octadecylamino)propanoic acid

InChI

InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21(23)24/h20,22H,3-19H2,1-2H3,(H,23,24)/t20-/m0/s1

InChI Key

UQTBADOQMIRHSO-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN[C@@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(C)C(=O)O

Origin of Product

United States

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